molecular formula C23H28N2O4 B2409150 (2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 307952-93-8

(2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2409150
CAS RN: 307952-93-8
M. Wt: 396.487
InChI Key: LTTDYQRCBHONAW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as BPP, is a synthetic chemical compound with a wide range of applications in research and industry. BPP is a member of the piperazine family and is a versatile and cost-effective chemical for use in various laboratory experiments. BPP has been studied extensively in recent years and has been found to have a number of interesting biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a related compound, has been studied for its molecular structure, including vibrational wavenumbers, hyperpolarizability, and infrared intensities. This research aids in understanding the molecular geometry, stability, and electronic properties of the compound (Mary et al., 2015).

Antimicrobial Activity

A compound structurally similar to (2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, specifically 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, has shown significant antibacterial and antifungal activities, as established through synthesis and molecular docking studies (Mandala et al., 2013).

Antiproliferative Effects in Cancer Research

Piperazine derivatives related to (2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been synthesized and evaluated for their antiproliferative activity against breast cancer cells. Certain derivatives have demonstrated potent activity, indicating potential applications in cancer treatment (O’Boyle et al., 2019).

Crystal Structure and Chemical Reactivity

The crystal structure and reactivity of similar compounds, like 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3, 5-dione, have been extensively studied. These studies provide insights into the compound's geometry, intermolecular interactions, and potential applications in medicinal chemistry (Ranjith et al., 2022).

Central Nervous System Receptor Affinity

Research on derivatives of 1-benzylpiperazin-2-ylmethanols, structurally related to the queried compound, has indicated potential interactions with central nervous system receptors, suggesting applications in neuropharmacology (Beduerftig et al., 2001).

Endocannabinoid System Inhibition

Some methanone derivatives of benzylpiperazine have been evaluated for their inhibitory effects on fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system. This research opens avenues for developing treatments for conditions modulated by the endocannabinoid system (Morera et al., 2012).

properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-27-20-15-19(16-21(28-2)23(20)29-3)9-10-22(26)25-13-11-24(12-14-25)17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDYQRCBHONAW-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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